molecular formula C25H33NO2 B4924495 N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide CAS No. 6141-60-2

N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide

Cat. No. B4924495
CAS RN: 6141-60-2
M. Wt: 379.5 g/mol
InChI Key: UVMSLDKUWXADKG-UHFFFAOYSA-N
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Description

N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide, also known as BZP, is a synthetic compound that has been extensively studied for its potential use in scientific research. BZP belongs to the family of psychoactive drugs and has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in many fields.

Mechanism of Action

The mechanism of action of N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide is not fully understood, but it is thought to act primarily as a dopamine and serotonin reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide has been shown to have a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to produce feelings of euphoria, increased sociability, and heightened alertness. However, it can also produce negative effects, including anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

One of the key advantages of using N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide in lab experiments is its ability to produce a range of effects on neurotransmitter systems, making it a valuable tool for researchers in many fields. However, one of the limitations of using N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide is its potential for producing negative side effects, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide, including the development of new drugs for the treatment of neurological disorders, the study of drug addiction and withdrawal, and the development of new methods for synthesizing and purifying N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide. Additionally, there is a need for further research into the long-term effects of N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide use, as well as the potential for interactions with other drugs and medications.

Synthesis Methods

N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide can be synthesized using a variety of methods, including the reaction of benzyl chloride with ethylamine, followed by the addition of 4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-ol. The resulting compound can then be purified using a range of techniques, including column chromatography and recrystallization.

Scientific Research Applications

N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. One of the key applications of N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide is in the study of the central nervous system, where it has been shown to have a range of effects on neurotransmitter systems, including dopamine and serotonin. N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide has also been used in the study of drug addiction and withdrawal, as well as in the development of new drugs for the treatment of neurological disorders.

properties

IUPAC Name

N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33NO2/c1-21(27)26(19-23-12-8-5-9-13-23)16-14-25(15-17-28-24(2,3)20-25)18-22-10-6-4-7-11-22/h4-13H,14-20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVMSLDKUWXADKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC1(CCOC(C1)(C)C)CC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387369
Record name CBMicro_021742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]acetamide

CAS RN

6141-60-2
Record name CBMicro_021742
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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